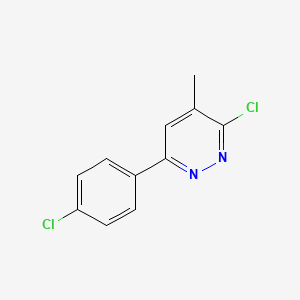![molecular formula C20H34N2O6 B8384141 L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B8384141.png)
L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonylamino group, a non-8-enoyl chain, a hydroxy-pyrrolidine ring, and a carboxylic acid methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Formation of the non-8-enoyl chain through a series of reactions, such as alkylation and oxidation.
- Cyclization to form the pyrrolidine ring.
- Introduction of the hydroxy group at the desired position.
- Esterification to form the carboxylic acid methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The non-8-enoyl chain can be reduced to form a saturated chain.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection of the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated chains.
Substitution: Formation of deprotected or functionalized derivatives.
Scientific Research Applications
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid propyl ester: Similar structure with a propyl ester group instead of a methyl ester group.
Uniqueness
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H34N2O6 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H34N2O6/c1-6-7-8-9-10-11-15(21-19(26)28-20(2,3)4)17(24)22-13-14(23)12-16(22)18(25)27-5/h6,14-16,23H,1,7-13H2,2-5H3,(H,21,26)/t14-,15+,16+/m1/s1 |
InChI Key |
RFBGCLJPWWZJFY-PMPSAXMXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)N1CC(CC1C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Hydroxy-11-methyl-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B8384058.png)

![(S)-1-[(S)-2-Amino-1-Oxopropyl]-2,3-Dihydro-1H-Indole-2-Carboxylic Acid](/img/structure/B8384065.png)



![(+/-)-4-[(Amino)pentyl]-1-(phenoxy)benzene](/img/structure/B8384113.png)
![3-{N-[(ethoxycarbonyl)methyl]-N-methylamino}propylamine](/img/structure/B8384114.png)

![6-[(4-fluorophenyl)sulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B8384121.png)


![Ethyl 2-[3-fluoro-4-(metylsulfonylamino)phenyl]propionate](/img/structure/B8384144.png)

